6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide
Description
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide is a quinazolinone derivative characterized by a bromo substituent at position 6, a sulfanylidene (C=S) group at position 2, and a hexanamide chain linked to a 4-methylbenzyl group. The quinazolinone core is a heterocyclic scaffold known for its pharmacological relevance, particularly in antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The hexanamide side chain, functionalized with a lipophilic 4-methylbenzyl group, likely impacts solubility and membrane permeability .
Properties
CAS No. |
422288-32-2 |
|---|---|
Molecular Formula |
C22H24BrN3O2S |
Molecular Weight |
474.42 |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide |
InChI |
InChI=1S/C22H24BrN3O2S/c1-15-6-8-16(9-7-15)14-24-20(27)5-3-2-4-12-26-21(28)18-13-17(23)10-11-19(18)25-22(26)29/h6-11,13H,2-5,12,14H2,1H3,(H,24,27)(H,25,29) |
InChI Key |
AXPOTBOWPSZLPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Thionation: The conversion of the oxo group to a sulfanylidene group can be performed using Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Amidation: The final step involves the coupling of the quinazoline derivative with 4-methylbenzylamine and hexanoic acid under dehydrating conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction of the quinazoline core or the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) or under microwave irradiation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound exhibits potential as an inhibitor of various enzymes and receptors. Its quinazoline core is known to interact with tyrosine kinases, making it a candidate for anticancer research.
Medicine
In medicine, derivatives of this compound are being explored for their anticancer, antibacterial, and antifungal properties. The presence of the bromine atom and sulfanylidene group enhances its binding affinity to biological targets.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and dyes. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.
Mechanism of Action
The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide involves its interaction with molecular targets such as tyrosine kinases. The quinazoline core binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
Comparison with Similar Compounds
Compound 1d (): 4-[(E)-2-{3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide
- Structural Differences: Unlike the target compound, 1d features a 4-bromophenyl group at position 3 of the quinazolinone core and a sulfonamide substituent at position 2. The ethenyl bridge and sulfonamide group enhance polarity, contrasting with the target compound’s sulfanylidene and hexanamide chain.
- Synthesis: Prepared via condensation of 2-methyl-3-(4-bromophenyl)-4(3H)-quinazolinone with sulfonamide derivatives, yielding a pale yellow crystalline powder (41.2% yield) .
Compound 4a (): 2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide
- Structural Differences: Incorporates a thiazolidinone moiety and acetamide side chain instead of hexanamide. The bromo group is at position 6, similar to the target compound.
- Activity: Thiazolidinone derivatives are known for anti-inflammatory and antimicrobial properties, but direct comparisons to the target compound are lacking .
Hexanamide-Containing Compounds
CIP Derivatives ():
- N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)-6-(4-chlorophenoxy)hexanamide (CIP [66]) Structural Differences: Features a chlorophenoxy group and imidazolidinone core. The hexanamide chain is shorter and lacks the 4-methylbenzyl group. Activity: Demonstrated enhanced bacterial mortality (30%) when combined with ciprofloxacin, suggesting synergistic effects .
- N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)-6-(4-(trifluoromethyl)phenoxy)hexanamide (CIP [66]) Structural Differences: Trifluoromethylphenoxy group increases lipophilicity compared to the target compound’s 4-methylbenzyl group. Activity: Higher bacterial mortality (40%) in combination therapy, indicating substituent-dependent efficacy .
AzCA6 (): N-(4-Hydroxy-3-methoxybenzyl)-6-(4-((4-ethylphenyl)diazenyl)phenyl)hexanamide
- Structural Differences: Contains a diazenylphenyl group and vanillyl moiety, contrasting with the target compound’s bromoquinazolinone core.
- Synthesis: Synthesized via coupling of hexanoic acid derivatives with aromatic amines (86% yield) .
Bromo-Substituted Anti-Inflammatory Agents ()
- 6a-6e Series: Bromo-substituted quinazolinones with naphthalene and azetidinone groups. Structural Differences: Lack sulfanylidene and hexanamide chains but include chloro-azetidinone moieties. Activity: Compound 6b showed superior anti-inflammatory and analgesic activity compared to phenylbutazone, highlighting the importance of bromo substitution in modulating activity .
PROTAC-Related Compounds ()
- 6-{[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-{[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl}hexanamide Structural Differences: Includes a tetrazine group and isoindole-dione core for proteolysis targeting.
Comparative Data Tables
Key Findings and Implications
- Structural Influence on Activity: The sulfanylidene group in the target compound may offer unique electronic effects compared to sulfonamides (1d) or thiazolidinones (4a). The hexanamide chain’s length and terminal 4-methylbenzyl group could enhance lipophilicity relative to shorter-chain CIP derivatives .
- Biological Potential: While direct activity data for the target compound are absent, bromo-substituted quinazolinones (e.g., 6b) and hexanamide derivatives (e.g., CIP [66]) show promise in anti-inflammatory and antimicrobial applications, respectively .
Biological Activity
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide is a complex organic compound belonging to the quinazolinone class. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structure, characterized by a quinazolinone core, a bromo substituent, and a sulfanylidene group, suggests diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H22BrN3O2S, with a molecular weight of approximately 460.39 g/mol. Key structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 460.39 g/mol |
| Appearance | Solid or crystalline form |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not specified |
These properties influence its formulation in pharmaceutical applications and its interaction with biological systems.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and receptors involved in critical biological pathways. Notably, it has shown potential as an inhibitor of nicotinamide phosphoribosyltransferase (Nampt), an enzyme implicated in cancer metabolism and cellular energy homeostasis.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit kinases or proteases, affecting cell signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it could exhibit anticancer properties due to its ability to modulate pathways involved in tumor growth and survival.
- Anti-inflammatory Effects : Like many quinazolinone derivatives, it may possess anti-inflammatory properties that can be explored for therapeutic applications.
Biological Activity Studies
Research indicates that compounds similar to 6-(6-bromo-4-oxo-2-sulfanylidene) can exhibit various biological activities, including:
| Compound Name | Biological Activity |
|---|---|
| 4-(7-Bromo-2-methylquinazolin) | Anticancer activity |
| 2-(6-Bromoquinazolin) | Antimicrobial properties |
| 4-Aminoquinazoline Derivatives | Inhibitory effects on kinases |
These findings highlight the diversity within the quinazolinone class and how specific modifications can enhance or alter biological activity.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : Experiments demonstrated that 6-(6-bromo-4-oxo-2-sulfanylidene) significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition Assays : The compound exhibited strong inhibitory effects on Nampt, suggesting a mechanism for its anticancer activity by disrupting NAD+ biosynthesis.
- In Vivo Studies : Preliminary animal studies indicated that treatment with this compound led to reduced tumor growth in xenograft models, supporting its potential for further development as an anticancer therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
